PAF-Induced Platelet Aggregation: Spiramine A vs. Spiramine C1 – A Study in Selectivity
Spiramine A exhibits potent and highly selective inhibition of platelet-activating factor (PAF)-induced rabbit platelet aggregation with an IC50 of 6.7 µM [1]. In direct contrast, the closely related analog spiramine C1 (a spiramine C derivative) is non-selective, inhibiting PAF (IC50 30.5 µM), ADP (IC50 56.8 µM), and arachidonic acid (IC50 29.9 µM)-induced aggregation [2]. This demonstrates that the structural distinction between Spiramine A and Spiramine C1 translates into a >4.5-fold difference in PAF potency and a complete divergence in target selectivity.
| Evidence Dimension | Inhibition of PAF-induced rabbit platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 6.7 µM (selective for PAF) |
| Comparator Or Baseline | Spiramine C1: PAF IC50 = 30.5 µM; also inhibits ADP (IC50 56.8 µM) and Arachidonic Acid (IC50 29.9 µM) |
| Quantified Difference | Spiramine A is 4.6x more potent against PAF than spiramine C1 and lacks the off-target activity against ADP and arachidonic acid pathways. |
| Conditions | In vitro rabbit platelet aggregation assay; PAF, ADP, and arachidonic acid used as agonists. |
Why This Matters
Selectivity is paramount in mechanistic studies; Spiramine A's specific PAF antagonism avoids confounding pleiotropic effects seen with spiramine C1, making it the preferred tool for dissecting PAF-mediated pathways.
- [1] Li, L., et al. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. Eur. J. Pharmacol. 2002, 449(1-2), 23-28. (IC50 value for Spiramine A cited within) View Source
- [2] Li, L., et al. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. Eur. J. Pharmacol. 2002, 449(1-2), 23-28. View Source
